
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine is an organic compound with the molecular formula C₁₃H₂₀N₂. This compound is characterized by a cyclopentyl group attached to a propan-2-amine chain, which is further connected to a pyridin-4-yl group.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine involves several steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with cyclopentylmagnesium bromide to form an intermediate, which is then subjected to reductive amination using sodium triacetoxyborohydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form saturated amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in saturated amines .
Scientific Research Applications
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine can be compared with other similar compounds, such as:
3-(Pyridin-4-yl)propan-1-amine: This compound has a similar structure but lacks the cyclopentyl group, which may result in different biological activities and chemical properties.
2-(Pyridin-3-yl)propan-2-amine: This compound has a different substitution pattern on the pyridine ring, which can affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-cyclopentyl-3-pyridin-4-ylpropan-2-amine |
InChI |
InChI=1S/C13H20N2/c14-13(9-11-3-1-2-4-11)10-12-5-7-15-8-6-12/h5-8,11,13H,1-4,9-10,14H2 |
InChI Key |
RGMSBSSAMZUKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(CC2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid](/img/structure/B13297124.png)
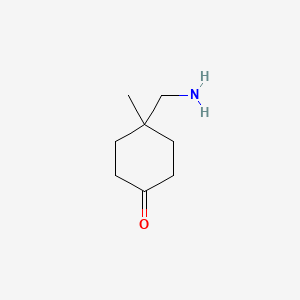
amine](/img/structure/B13297143.png)
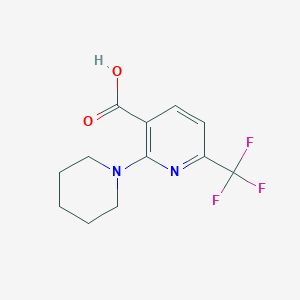

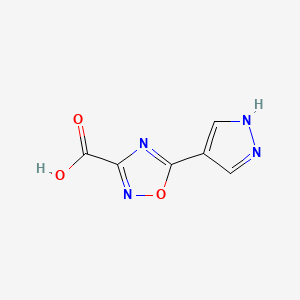
![[3-(3-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B13297167.png)
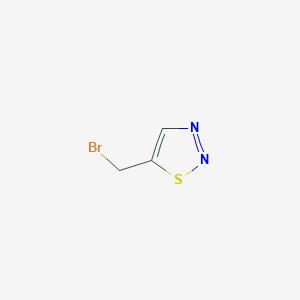
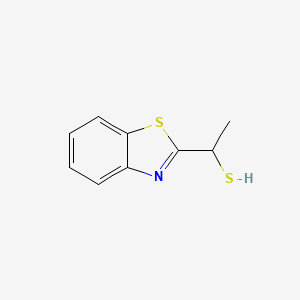

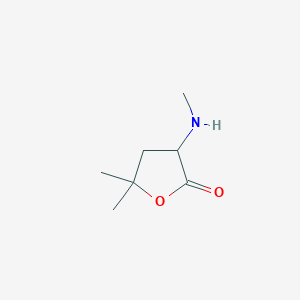
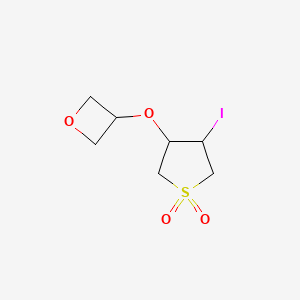
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine](/img/structure/B13297196.png)
